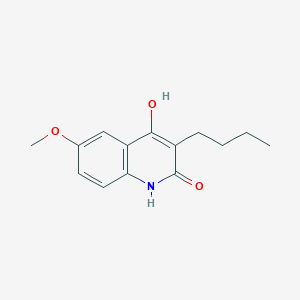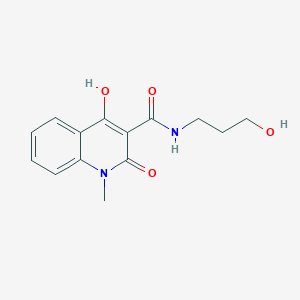
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone, also known as BMQ, is a synthetic compound that belongs to the quinoline family. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and properties.
Wirkmechanismus
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone exerts its pharmacological effects by targeting several cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Additionally, 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone can activate the MAPK pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone can also modulate the activity of several enzymes, including COX-2, MMP-9, and VEGF.
Vorteile Und Einschränkungen Für Laborexperimente
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively non-toxic and has low side effects, making it a promising candidate for further research. However, 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone has limited solubility in water, which can make it challenging to use in certain experiments. It also has limited bioavailability, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone, including its potential use as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone can be synthesized via several methods, including the condensation of 2-hydroxy-3-methoxybenzaldehyde with butylamine, followed by cyclization with hydroxylamine. Another method involves the reaction of 2-amino-3-butyl-4-hydroxy-6-methoxybenzoic acid with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone has been studied for its potential therapeutic applications, including its anticancer, antiviral, and anti-inflammatory properties. Studies have shown that 3-butyl-4-hydroxy-6-methoxy-2(1H)-quinolinone can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-butyl-4-hydroxy-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-5-10-13(16)11-8-9(18-2)6-7-12(11)15-14(10)17/h6-8H,3-5H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMBGVQTRZPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(C=CC(=C2)OC)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-n-Butyl-4-hydroxy-6-methoxy-2-quinolone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914024.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5914030.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5914035.png)
![2-[(4-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914043.png)
![7-hydroxy-5-oxo-2-{[2-(trifluoromethyl)benzyl]thio}-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914044.png)
![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-[(cyanomethyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914055.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)